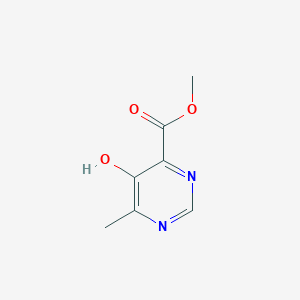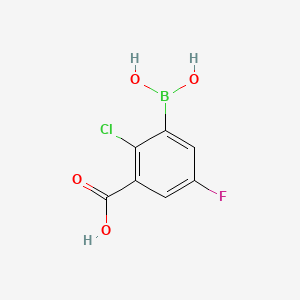
1-Chloro-2-fluoro-5-methoxy-4-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-fluoro-5-methoxy-4-nitro-benzene is an organic compound with the molecular formula C7H5ClFNO3 and a molecular weight of 205.57 g/mol . This compound is a derivative of benzene, characterized by the presence of chloro, fluoro, methoxy, and nitro substituents on the benzene ring. It is used as a building block in organic synthesis and has applications in various fields of scientific research .
Métodos De Preparación
The synthesis of 1-chloro-2-fluoro-5-methoxy-4-nitro-benzene typically involves the nitration of 1-chloro-2-fluoro-5-methoxy-benzene. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . Industrial production methods may involve similar nitration processes, but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
1-Chloro-2-fluoro-5-methoxy-4-nitro-benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Common reagents used in these reactions include sodium hydroxide, hydrogen gas, and oxidizing agents like potassium permanganate . The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Chloro-2-fluoro-5-methoxy-4-nitro-benzene is utilized in various scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-chloro-2-fluoro-5-methoxy-4-nitro-benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds . The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical reactions . The methoxy group can be oxidized to form a carboxylic acid, which can interact with enzymes and other biological molecules .
Comparación Con Compuestos Similares
1-Chloro-2-fluoro-5-methoxy-4-nitro-benzene can be compared with other similar compounds, such as:
1-Chloro-2-fluoro-4-nitro-benzene: Lacks the methoxy group, making it less reactive in certain chemical reactions.
1-Chloro-2-fluoro-5-methoxy-benzene: Lacks the nitro group, making it less suitable for reduction reactions.
1-Chloro-2-fluoro-5-nitro-benzene: Lacks the methoxy group, affecting its reactivity in oxidation reactions.
The uniqueness of 1-chloro-2-fluoro-5-methoxy-4-nitro-benzene lies in its combination of substituents, which allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis .
Propiedades
Fórmula molecular |
C7H5ClFNO3 |
|---|---|
Peso molecular |
205.57 g/mol |
Nombre IUPAC |
1-chloro-2-fluoro-5-methoxy-4-nitrobenzene |
InChI |
InChI=1S/C7H5ClFNO3/c1-13-7-2-4(8)5(9)3-6(7)10(11)12/h2-3H,1H3 |
Clave InChI |
BCBSYWPFWWVUAJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1[N+](=O)[O-])F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6'-Methoxy-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-isoquinoline]](/img/structure/B14031879.png)
![N,N-Diethyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B14031886.png)
![2-(1-(3-Bromophenyl)-1h-benzo[d]imidazol-5-yl)propan-2-ol](/img/structure/B14031889.png)
![6-Nitro-2H-benzo[b][1,4]oxazine-3(4H)-thione](/img/structure/B14031894.png)
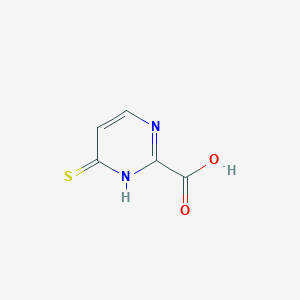
![3'H-4-Azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-B]pyridine] hydrochloride](/img/structure/B14031919.png)

![2-(7-fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)acetic acid](/img/structure/B14031941.png)

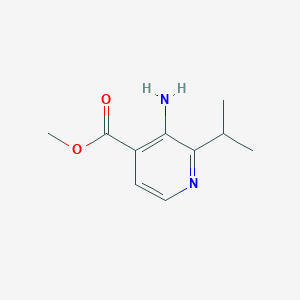
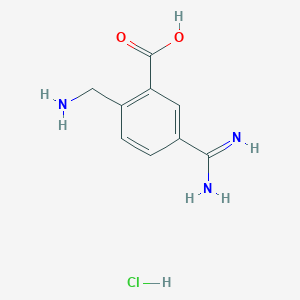
![5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine hydrobromide](/img/structure/B14031979.png)
